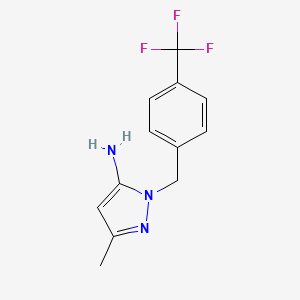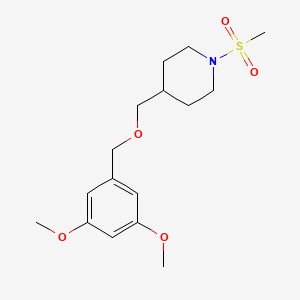![molecular formula C19H22ClN3O4S B2960196 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride CAS No. 1216435-56-1](/img/structure/B2960196.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H22ClN3O4S and its molecular weight is 423.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Bioactivity
This compound, along with similar derivatives, has been investigated for their synthesis and potential bioactivity. Studies have focused on creating novel chemical entities that could serve as lead compounds for the development of new therapeutic agents. For instance, research has explored the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from related compounds as anti-inflammatory and analgesic agents. These compounds have demonstrated significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), suggesting potential for development as anti-inflammatory and analgesic medications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Activities
Another area of research has been the design and synthesis of compounds with antimicrobial activities. For example, azole derivatives starting from furan-2-carbohydrazide have been synthesized, with some displaying activity against various microorganisms. This suggests the potential use of these compounds in treating infections caused by resistant bacteria (Serap Başoğlu, Meltem Yolal, S. Demirci, N. Demirbas, H. Bektaş, S. Karaoglu, 2013).
Cancer Research
Compounds with structures similar to N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride have also been evaluated for their growth inhibitory activity on cancer cells. For instance, derivatives have been prepared to assess their inhibitory activity on leukotriene B(4) and their potential to inhibit the growth of human pancreatic cancer cells, showcasing the versatility of these compounds in medicinal chemistry research (Mari Kuramoto, Y. Sakata, Kumiko Terai, I. Kawasaki, J. Kunitomo, T. Ohishi, T. Yokomizo, S. Takeda, Shuichi Tanaka, Y. Ohishi, 2008).
Neuroprotective Activity
Research has also extended into the neuroprotective potential of related compounds. For example, the development of selective histone deacetylase 6 inhibitors derived from similar chemical structures has shown promising results in ameliorating Alzheimer's disease phenotypes. These compounds have demonstrated the ability to decrease the level of phosphorylation of tau proteins, suggesting their potential as therapeutic agents for neurodegenerative diseases (Hsueh-Yun Lee, Sheng-jun Fan, Fang-I Huang, Hsin-Yi Chao, K. Hsu, T. Lin, T. Yeh, Mei-Jung Lai, Yu-Hsuan Li, Hsiang-Ling Huang, Chia-Ron Yang, J. Liou, 2018).
Vasorelaxant Agents
Another study focused on the synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids as new classes of vasorelaxant agents. These compounds showed significant vasodilatation properties, indicating their potential for development as treatments for cardiovascular disorders (G. S. Hassan, Doaa Ezzat Rahman, Dalia Osama Abdel Saleh, G. A. Abdel Jaleel, 2014).
Eigenschaften
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S.ClH/c1-24-14-4-5-15-17(13-14)27-19(20-15)22(18(23)16-3-2-10-26-16)7-6-21-8-11-25-12-9-21;/h2-5,10,13H,6-9,11-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTCPVZLLNGUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-chlorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2960114.png)
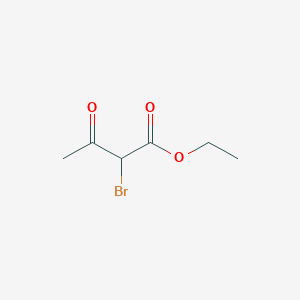
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2960117.png)
![N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2960119.png)
![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2960120.png)
![N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2960122.png)
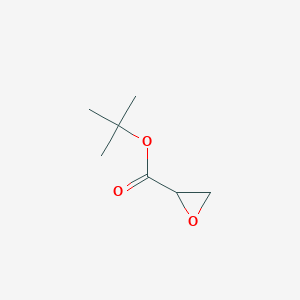
![3-(4-methoxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2960127.png)
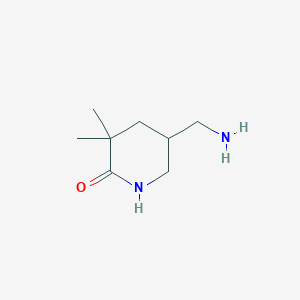
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2960129.png)
